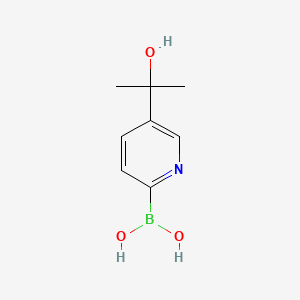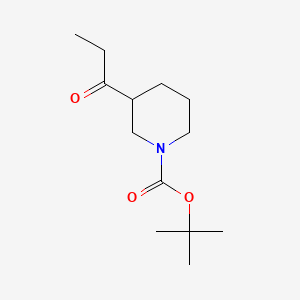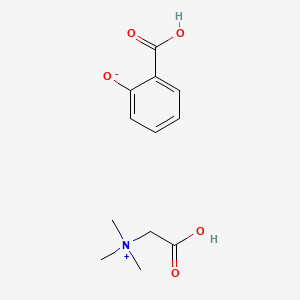
Betaine salicylate
描述
Betaine salicylate is an organic compound formed by the reaction of betaine and salicylic acid. It is often used as an alternative to salicylic acid in skincare products due to its milder exfoliating properties. Derived from sugar beets, this compound is known for its ability to provide gentle exfoliation while maintaining skin hydration .
准备方法
Synthetic Routes and Reaction Conditions: Betaine salicylate is synthesized by combining betaine and salicylic acid in a solvent. The mixture is then evaporated to remove part of the solvent, followed by recrystallization, centrifugation, and drying to obtain the final product . The reaction typically involves the following steps:
- Mixing betaine and salicylic acid in a molar ratio.
- Dissolving the mixture in a suitable solvent.
- Evaporating the solvent partially.
- Recrystallizing the product.
- Centrifuging and drying the crystals.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment for recrystallization and drying helps in achieving consistent product quality .
化学反应分析
Types of Reactions: Betaine salicylate undergoes various chemical reactions, including:
Substitution Reactions: The salicylic acid component can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halogens or nitrating agents under acidic conditions.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include halogenated or nitrated derivatives of this compound.
Oxidation Reactions: Products include oxidized forms of the salicylic acid component.
Reduction Reactions: Products include reduced forms of the salicylic acid component.
科学研究应用
Betaine salicylate has a wide range of applications in scientific research:
Chemistry: Used as a mild exfoliant in cosmetic formulations.
Biology: Studied for its effects on cellular hydration and osmotic balance.
Medicine: Investigated for its potential in treating skin conditions like acne and hyperpigmentation.
Industry: Utilized in the formulation of skincare products due to its gentle exfoliating properties
作用机制
Betaine salicylate exerts its effects through the following mechanisms:
Exfoliation: The salicylic acid component penetrates the skin’s pores, clearing them of sebum and dead cells.
Hydration: The betaine component attracts water and retains moisture in the skin, acting as an osmolyte
Anti-inflammatory: Reduces inflammation and irritation, making it suitable for sensitive skin.
相似化合物的比较
Salicylic Acid: A beta-hydroxy acid known for its potent exfoliating properties.
Betaine: A humectant that helps in maintaining skin hydration.
Comparison:
Betaine Salicylate vs. Salicylic Acid: this compound is milder and less irritating compared to salicylic acid. .
This compound vs. Betaine: While betaine primarily acts as a humectant, this compound combines the exfoliating properties of salicylic acid with the hydrating effects of betaine, making it a versatile ingredient in skincare.
This compound stands out due to its unique combination of exfoliating and hydrating properties, making it a valuable ingredient in various applications, particularly in skincare.
属性
IUPAC Name |
carboxymethyl(trimethyl)azanium;2-carboxyphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C5H11NO2/c8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5(7)8/h1-4,8H,(H,9,10);4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSFDXXYYHZFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170177 | |
| Record name | Betaine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-53-3 | |
| Record name | Betaine salicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017671533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betaine salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (carboxymethyl)trimethylazanium 2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF395F9AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


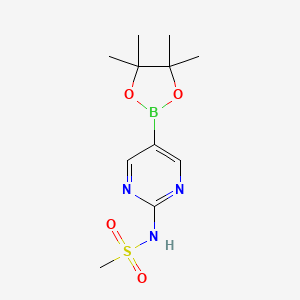
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)
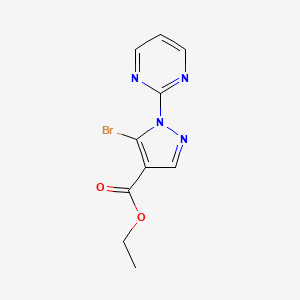
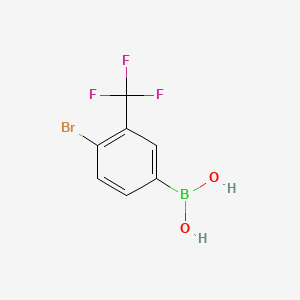
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)
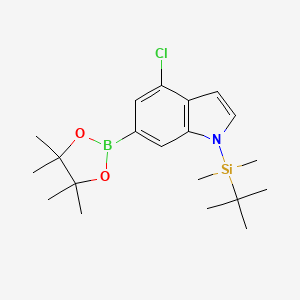
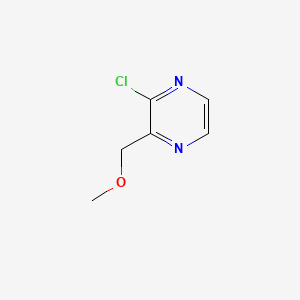
![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
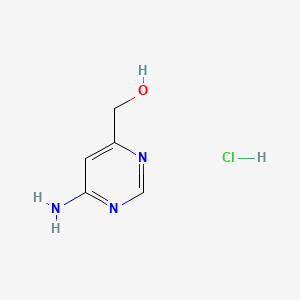

![2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile](/img/structure/B578790.png)
